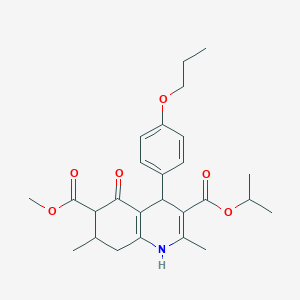![molecular formula C18H20N6O B6071342 4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one](/img/structure/B6071342.png)
4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrimidinone core substituted with a piperidine ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Pyrimidinone Core: This step often involves condensation reactions between suitable amines and carbonyl-containing compounds.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the triazole moiety or the pyrimidinone core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated compounds or organometallic reagents under appropriate conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the triazole or pyrimidinone moieties.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine
- 1,2,3-/1,2,4-triazole-thiosemicarbazone hybrids
Uniqueness: 4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one is unique due to its specific combination of a pyrimidinone core, a piperidine ring, and a triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18-9-17(20-12-21-18)15-5-7-23(8-6-15)10-14-1-3-16(4-2-14)24-13-19-11-22-24/h1-4,9,11-13,15H,5-8,10H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWGGCAOLWJXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC=N2)CC3=CC=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-CHLOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6071260.png)
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6071267.png)
![(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyanilino)prop-2-enenitrile](/img/structure/B6071274.png)

![N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-2-methoxy-N-methyl-2-phenylacetamide](/img/structure/B6071289.png)

![7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071301.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6071306.png)
![N-(2,5-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6071310.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6071319.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B6071321.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6071326.png)

![2-ethyl-1-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperidine](/img/structure/B6071338.png)
